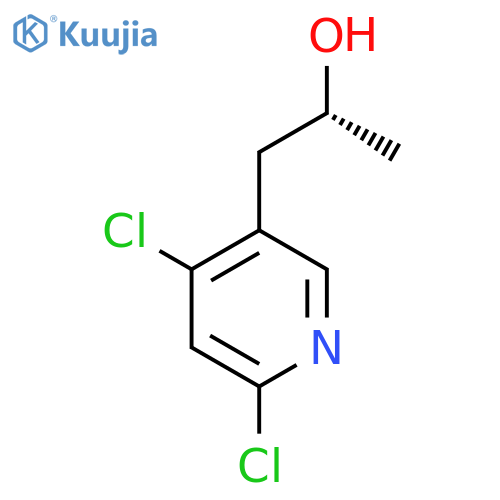Cas no 2227727-91-3 ((2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol)

2227727-91-3 structure
商品名:(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
- EN300-1977115
- 2227727-91-3
-
- インチ: 1S/C8H9Cl2NO/c1-5(12)2-6-4-11-8(10)3-7(6)9/h3-5,12H,2H2,1H3/t5-/m1/s1
- InChIKey: AVHGUAYICLYGPR-RXMQYKEDSA-N
- ほほえんだ: ClC1C=C(N=CC=1C[C@@H](C)O)Cl
計算された属性
- せいみつぶんしりょう: 205.0061193g/mol
- どういたいしつりょう: 205.0061193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 33.1Ų
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977115-1.0g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 1g |
$1714.0 | 2023-06-01 | ||
| Enamine | EN300-1977115-0.25g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 0.25g |
$1577.0 | 2023-09-16 | ||
| Enamine | EN300-1977115-2.5g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 2.5g |
$3362.0 | 2023-09-16 | ||
| Enamine | EN300-1977115-5g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 5g |
$4972.0 | 2023-09-16 | ||
| Enamine | EN300-1977115-1g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 1g |
$1714.0 | 2023-09-16 | ||
| Enamine | EN300-1977115-10.0g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 10g |
$7373.0 | 2023-06-01 | ||
| Enamine | EN300-1977115-0.05g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 0.05g |
$1440.0 | 2023-09-16 | ||
| Enamine | EN300-1977115-0.5g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 0.5g |
$1646.0 | 2023-09-16 | ||
| Enamine | EN300-1977115-10g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 10g |
$7373.0 | 2023-09-16 | ||
| Enamine | EN300-1977115-0.1g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 0.1g |
$1508.0 | 2023-09-16 |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol 関連文献
-
1. Back matter
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
5. Back matter
2227727-91-3 ((2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol) 関連製品
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
